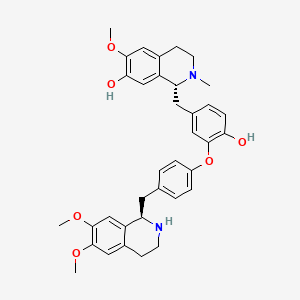
R,R-Pampulhamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
R,R-Pampulhamine is a chemical compound known for its unique stereochemistry and potential applications in various fields. The compound’s structure includes two chiral centers, making it an enantiomerically pure substance. This stereochemistry is crucial for its biological activity and interactions with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of R,R-Pampulhamine typically involves several steps, starting from readily available precursors. One common method includes the use of chiral catalysts to ensure the correct stereochemistry. The reaction conditions often involve controlled temperatures and pH levels to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. These methods ensure consistent quality and high throughput. The use of automated systems for monitoring and controlling reaction parameters is also common to maintain the desired stereochemistry and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
R,R-Pampulhamine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions are often carried out using reagents like sodium hydroxide or potassium cyanide.
Common Reagents and Conditions
The reactions involving this compound are usually conducted under controlled conditions to ensure the desired outcome. For example, oxidation reactions may require acidic or basic environments, while reduction reactions often occur in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
R,R-Pampulhamine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound’s stereochemistry makes it useful in studying enzyme-substrate interactions and protein folding.
Medicine: this compound is investigated for its potential therapeutic effects, including its role as an enzyme inhibitor.
Industry: It is used in the production of pharmaceuticals and fine chemicals, where its chiral properties are essential.
Mechanism of Action
The mechanism of action of R,R-Pampulhamine involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity. This interaction is often stereospecific, meaning that only the R,R-enantiomer can effectively bind to the target. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
S,S-Pampulhamine: The enantiomer of R,R-Pampulhamine, with different stereochemistry and potentially different biological activity.
R,S-Pampulhamine: A diastereomer with distinct properties and applications.
S,R-Pampulhamine: Another diastereomer with unique characteristics.
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. This uniqueness makes it valuable in applications where stereospecific interactions are crucial, such as in drug design and synthesis of chiral molecules.
Properties
CAS No. |
110300-71-5 |
|---|---|
Molecular Formula |
C36H40N2O6 |
Molecular Weight |
596.7 g/mol |
IUPAC Name |
(1R)-1-[[3-[4-[[(1R)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]phenoxy]-4-hydroxyphenyl]methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol |
InChI |
InChI=1S/C36H40N2O6/c1-38-14-12-25-18-33(41-2)32(40)20-28(25)30(38)16-23-7-10-31(39)34(17-23)44-26-8-5-22(6-9-26)15-29-27-21-36(43-4)35(42-3)19-24(27)11-13-37-29/h5-10,17-21,29-30,37,39-40H,11-16H2,1-4H3/t29-,30-/m1/s1 |
InChI Key |
AIFMEJGBSFZMJP-LOYHVIPDSA-N |
Isomeric SMILES |
CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C=C3)O)OC4=CC=C(C=C4)C[C@@H]5C6=CC(=C(C=C6CCN5)OC)OC)O)OC |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)O)OC4=CC=C(C=C4)CC5C6=CC(=C(C=C6CCN5)OC)OC)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















